molecular formula C24H30N4O3S B2674444 1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1251574-18-1

1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No. B2674444
CAS RN: 1251574-18-1
M. Wt: 454.59
InChI Key: KOZCAJMQPJDDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H30N4O3S and its molecular weight is 454.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of pyrazolo[3,4-b]pyridin derivatives, such as those described by Attaby et al. (2006), demonstrates the potential for creating complex heterocyclic structures that could have relevance to the synthesis of the specified compound. These derivatives show a range of biological activities, including antiviral properties, which suggests a broader application in medicinal chemistry (Attaby et al., 2006).

Potential for Pharmacological Applications

The development of compounds with pyrrole and pyrazole structures has been of significant interest in pharmaceutical research. For instance, compounds synthesized by Hermann and Brückner (2018) show how tert-butyl groups can influence the cyclization processes, potentially leading to new drug candidates with optimized properties (Hermann & Brückner, 2018).

Material Science Applications

The versatility in the synthesis of pyrazoles and pyridines, as explored by Almansa et al. (2008), could indicate the utility of the compound for material science applications, particularly in the synthesis of organic semiconductors or photovoltaic materials (Almansa et al., 2008).

properties

IUPAC Name

1-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-17(2)32(30,31)19-10-8-18(9-11-19)14-22(29)27-15-20-21(16-27)25-28(24(3,4)5)23(20)26-12-6-7-13-26/h6-13,17H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCAJMQPJDDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3=C(N(N=C3C2)C(C)(C)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

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